Darapladib
Overview
Description
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the inflammatory processes associated with atherosclerosis. It was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline and has been investigated for its potential to treat atherosclerosis and other cardiovascular diseases .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory pathways and cellular processes.
Medicine: Explored as a therapeutic agent for treating atherosclerosis, cardiovascular diseases, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Target of Action
Darapladib primarily targets the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes . It is located in the membrane and cytoplasm and plays a key role in controlling intracellular phospholipid metabolism .
Mode of Action
This compound acts as a selective inhibitor of Lp-PLA2 . By inhibiting Lp-PLA2, this compound can control the breakdown of oxidized low-density lipoprotein C (LDL-C), reducing the production of pro-inflammatory and pro-apoptotic products such as lysophosphatidylcholine species and oxidized nonesterified fatty acids .
Biochemical Pathways
The inhibition of Lp-PLA2 by this compound affects the phospholipid metabolism within cells . This results in a general enrichment of phosphatidylethanolamine species and a reduction in lysophosphatidylethanolamine species . These changes in lipid composition can influence various cellular processes, including the susceptibility of cells to ferroptosis, a form of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound exhibit time-dependency . Systemic exposure (AUC (0-T), Cmax) of this compound was found to be higher after multiple-dosing compared to single-dose administration . The steady-state of this compound is reached by Day 14 of once-daily dosing . This compound’s metabolite, SB-553253, has lower systemic exposure than this compound itself .
Result of Action
The inhibition of Lp-PLA2 by this compound leads to a reduction in the production of pro-inflammatory and pro-apoptotic products . This can result in a decrease in inflammation and an increase in the stability of atherosclerotic plaques . Additionally, this compound has been shown to sensitize cancer cells to ferroptosis by remodeling lipid metabolism .
Action Environment
The action of this compound can be influenced by the presence or absence of certain environmental factors. For instance, this compound has been shown to enhance ferroptosis under lipoprotein-deficient or serum-free conditions . This suggests that the efficacy of this compound can be influenced by the lipid content of the environment.
Safety and Hazards
Future Directions
Darapladib is currently under investigation in large-scale Phase III clinical trials to evaluate its efficacy in reducing major adverse cardiovascular and cerebrovascular events in patients with coronary heart disease . The results of these trials will contribute to any future regulatory submissions for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Darapladib involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Darapladib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Rilapladib: Another Lp-PLA2 inhibitor with similar therapeutic potential.
Atorvastatin: A statin used to lower cholesterol levels and reduce inflammation.
Ezetimibe: A cholesterol absorption inhibitor with anti-inflammatory properties
Uniqueness of Darapladib
This compound’s uniqueness lies in its specific inhibition of Lp-PLA2, which directly targets the inflammatory processes associated with atherosclerosis. Unlike statins and other cholesterol-lowering agents, this compound focuses on stabilizing atherosclerotic plaques and reducing inflammation, offering a complementary approach to cardiovascular disease management .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189073 | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
356057-34-6 | |
Record name | Darapladib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darapladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARAPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Darapladib?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , , , , , , , , , , , , , , , , , ]
Q2: How does inhibition of Lp-PLA2 affect atherosclerosis?
A2: Lp-PLA2 is found in atherosclerotic plaques and is involved in the breakdown of oxidized phospholipids, producing pro-inflammatory molecules like lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFA). [, , , , , , , , , ] By inhibiting Lp-PLA2, this compound aims to reduce these pro-inflammatory mediators, potentially halting the progression of atherosclerosis and promoting plaque stability. [, , , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: While this specific information isn't provided in the provided research abstracts, the molecular formula and weight are essential for complete structural characterization. You can find this information in the drug's official documentation or chemical databases.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not delve into detailed spectroscopic data such as NMR or IR spectra for this compound. This information is crucial for confirming its structure and purity and is likely available in pharmaceutical research literature or databases.
Q5: Are there any specific formulation strategies employed to improve this compound's stability, solubility, or bioavailability?
A5: While the research highlights this compound's favorable pharmacokinetic profile, the abstracts don't elaborate on specific formulation strategies. Formulation optimization is critical for drug delivery and could involve techniques like using specific excipients, particle size reduction, or complexation to enhance the drug's properties.
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A8: Research indicates that this compound is primarily metabolized by hydroxylation and N-deethylation, with a significant portion of the drug and its metabolites eliminated through feces. [] This suggests a role of hepatic metabolism and biliary excretion in its disposition.
Q7: Does this compound exhibit time-dependent pharmacokinetics?
A9: Yes, studies show that this compound displays time-dependent pharmacokinetics, with reduced systemic exposure upon repeated dosing. [, ] This could be due to enhanced clearance or reduced absorption with continuous administration.
Q8: What in vitro and in vivo models have been used to study this compound's efficacy?
A11: this compound's efficacy has been investigated using various models, including cell cultures, animal models (rats, mice, and pigs), and human clinical trials. [, , , , , , , , , , , , , , , ] These studies employed a range of techniques to assess its impact on plaque progression, inflammation, and cardiovascular events.
Q9: Has this compound demonstrated efficacy in reducing cardiovascular events in clinical trials?
A12: While initial preclinical studies and a phase II trial showed promising results in terms of halting necrotic core progression [], two large phase III trials (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome. [, , , ]
Q10: Are there any known resistance mechanisms to this compound?
A10: The provided research abstracts do not discuss specific resistance mechanisms to this compound. Investigating potential resistance development is crucial for any drug, especially in chronic conditions like atherosclerosis.
Q11: What are the future directions for this compound research?
A16: Given the discordance between this compound's clear pharmacodynamic effects on Lp-PLA2 activity and the lack of significant clinical benefits in large trials, further research is needed to clarify the role of Lp-PLA2 in atherosclerosis. [, , ] Investigating potential alternative mechanisms of action, identifying subgroups of patients who might benefit from this compound, and exploring combination therapies are crucial avenues for future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.